molecular formula C12H8ClN3O4 B182931 N-(3-Chlorophenyl)-2,4-dinitrobenzenamine CAS No. 16220-58-9

N-(3-Chlorophenyl)-2,4-dinitrobenzenamine

Cat. No. B182931
CAS RN: 16220-58-9
M. Wt: 293.66 g/mol
InChI Key: YLMKHXBXDKWQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chlorophenyl)-2,4-dinitrobenzenamine, also known as DNOC, is a synthetic organic compound that belongs to the class of nitroaromatic compounds. DNOC has been extensively studied for its various applications in scientific research, especially in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine involves the inhibition of various enzymes and metabolic pathways in living organisms. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to inhibit the activity of mitochondrial respiration, leading to the production of reactive oxygen species (ROS) and oxidative stress. It also inhibits the activity of enzymes involved in the biosynthesis of nucleotides, amino acids, and fatty acids, leading to the disruption of metabolic processes.

Biochemical And Physiological Effects

N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has been shown to have various biochemical and physiological effects on living organisms. It induces oxidative stress and DNA damage, leading to cell death and tissue damage. It also disrupts the normal functioning of the nervous system, leading to neurological disorders and behavioral changes. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been shown to have toxic effects on the liver, kidney, and other organs.

Advantages And Limitations For Lab Experiments

N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in various organisms. However, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine also has some limitations. It is a highly toxic compound that requires careful handling and disposal. Its toxicity can also make it difficult to study in living organisms, particularly in higher animals.

Future Directions

There are several future directions for the study of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine. One area of research is the development of new methods for synthesizing N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and other nitroaromatic compounds. Another area of research is the identification of new targets for N-(3-Chlorophenyl)-2,4-dinitrobenzenamine and the development of new compounds that can selectively target these pathways. Additionally, the development of new methods for studying the toxicity of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine in living organisms could lead to a better understanding of its effects on human health and the environment.
In conclusion, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine is a synthetic organic compound that has been extensively studied for its various applications in scientific research. It has a well-defined mechanism of action and has been shown to have various biochemical and physiological effects on living organisms. While it has some limitations, N-(3-Chlorophenyl)-2,4-dinitrobenzenamine remains an important compound for studying the toxicity of nitroaromatic compounds and for developing new methods for controlling pests and diseases.

Synthesis Methods

N-(3-Chlorophenyl)-2,4-dinitrobenzenamine can be synthesized by the reaction of 3-chloroaniline with 2,4-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(3-Chlorophenyl)-2,4-dinitrobenzenamine as a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has a wide range of applications in scientific research, particularly in the field of biochemistry and physiology. It has been used as a herbicide, insecticide, and fungicide due to its ability to inhibit various metabolic processes in plants and insects. N-(3-Chlorophenyl)-2,4-dinitrobenzenamine has also been used as a model compound for studying the toxicity of nitroaromatic compounds in living organisms.

properties

CAS RN

16220-58-9

Product Name

N-(3-Chlorophenyl)-2,4-dinitrobenzenamine

Molecular Formula

C12H8ClN3O4

Molecular Weight

293.66 g/mol

IUPAC Name

N-(3-chlorophenyl)-2,4-dinitroaniline

InChI

InChI=1S/C12H8ClN3O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H

InChI Key

YLMKHXBXDKWQSO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

16220-58-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

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